2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
Description
2-[4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a synthetic small molecule characterized by a 1,2,3-triazole ring substituted with a fluoromethyl group at the 4-position and a 2-methylpropanoic acid backbone. The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole . The fluoromethyl substituent enhances metabolic stability and lipophilicity, while the propanoic acid moiety confers acidity (pKa ~3–4), influencing solubility and pharmacokinetics .
Properties
Molecular Formula |
C7H10FN3O2 |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)triazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H10FN3O2/c1-7(2,6(12)13)11-4-5(3-8)9-10-11/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
PGWCRLFFQMLCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from commercially available fluoroiodomethane, facilitated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent.
Industrial Production Methods
Industrial production methods for fluorinated compounds often rely on enzyme-catalyzed synthesis due to their efficiency and selectivity. Enzymatic methods, such as those involving fluorinase, are particularly effective for the direct formation of the C-F bond . These methods are advantageous as they operate under mild conditions and offer high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and stability, enhancing its activity and bioavailability . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Compounds:
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride (): Differs by replacing the fluoromethyl group with an aminomethyl substituent. The aminomethyl group increases hydrophilicity (lower LogP) and introduces a protonatable amine, enhancing aqueous solubility but reducing metabolic stability compared to the fluorinated analogue . Applications: Used as a research chemical for probing triazole interactions in enzyme binding studies.
2-[4-({[(tert-Butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid (): Features a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The Boc group masks the amine, improving stability during solid-phase synthesis. This contrasts with the fluoromethyl group, which avoids deprotection steps .
Table 1: Substituent Effects on Physicochemical Properties
Propanoic Acid Derivatives with Alternative Functional Groups
Key Compounds:
Fenofibric Acid (): Structure: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. The phenoxy-chlorobenzoyl group confers high lipophilicity (LogP ~5.2), enhancing tissue penetration but limiting aqueous solubility. Applications: Clinically used as a lipid-regulating agent, contrasting with the target compound’s exploratory role in imaging .
3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid (): Replaces the triazole with a tetrazole ring. Tetrazoles are bioisosteres for carboxylic acids, but this compound’s tetrazole acts as a substituent, reducing acidity (pKa ~4.5 vs. ~3.5 for the target) .
Table 2: Backbone and Functional Group Comparisons
Biological Activity
2-[4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of the triazole ring structure. The compound's molecular formula is with a molecular weight of 175.17 g/mol. The presence of the fluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties against various bacterial strains. A study evaluated the effectiveness of triazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for compounds similar to 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid .
Anti-inflammatory Effects
The compound's influence on cytokine release has been studied in peripheral blood mononuclear cells (PBMCs). In vitro assays demonstrated that at high concentrations (100 µg/mL), it reduced the production of pro-inflammatory cytokines such as TNF-α by up to 60%, indicating potential anti-inflammatory properties .
Antiproliferative Activity
In cancer research contexts, triazole derivatives have shown varying degrees of antiproliferative activity. Compounds structurally related to 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid were tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated that certain substitutions on the triazole ring could enhance antiproliferative effects .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study involving a series of triazole derivatives, including those similar to 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid, researchers found that these compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics, suggesting a potential alternative for treating resistant bacterial infections .
Case Study: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory properties of triazole derivatives in models of induced inflammation. The study revealed that specific substitutions on the triazole ring could modulate cytokine release effectively. Compounds with the fluoromethyl group demonstrated enhanced inhibition of TNF-α compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
